Precursor in the synthesis of other molecules: 5-F-2-OH-benzaldehyde serves as a building block for the synthesis of more complex molecules with diverse applications. For instance, it is a precursor in the synthesis of:
Manganese (III) complexes: These complexes have potential applications in catalysis and magnetic materials research [Source: National Institutes of Health (.gov) ].
Enantiopure chromanes: These chiral molecules have applications in the pharmaceutical industry as drugs or drug targets [Source: American Chemical Society ].
Fluorosalicylidene derivatives: These compounds possess various properties, including anti-bacterial and anti-fungal activities, making them interesting for medicinal chemistry research [Source: Royal Society of Chemistry ].
Material Science:
Development of functional materials: Researchers explore the use of 5-F-2-OH-benzaldehyde in developing functional materials with specific properties. For example, it can be used in the synthesis of:
Schiff base ligands: These ligands can coordinate with metal ions to form complexes with potential applications in catalysis, sensors, and luminescent materials [Source: National Center for Biotechnology Information (.gov) ].
Origin: 5-Fluoro-2-hydroxybenzaldehyde is not naturally abundant and is typically synthesized in a laboratory setting [].
Significance: This compound serves as a valuable building block in organic synthesis. Researchers utilize it to create various other functional molecules with potential applications in the pharmaceutical and materials science fields [, , ].
Molecular Structure Analysis
Key features: The structure consists of a benzene ring with two substituents: a fluorine atom at position 5 and a hydroxyl group (OH) at position 2. The presence of the aldehyde group (CHO) attached to the ring grants the molecule its reactive nature [].
Notable aspects: The fluorine atom introduces an electron-withdrawing effect, influencing the reactivity of the molecule compared to non-fluorinated analogs []. The hydroxyl group can participate in hydrogen bonding, potentially affecting its solubility and interactions with other molecules [].
Chemical Reactions Analysis
Synthesis: Several methods exist for synthesizing 5-fluoro-2-hydroxybenzaldehyde. One common approach involves the reaction of 5-fluorosalicylic acid with various formylating agents like phosphorus oxychloride (POCl3) [].
Other reactions: 5-Fluoro-2-hydroxybenzaldehyde can undergo condensation reactions with amines or diamines to form Schiff bases, which are important intermediates in the synthesis of pharmaceuticals and dyes [, ].
Physical And Chemical Properties Analysis
Melting point: 79.0-86.0 °C (data from Thermo Fisher Scientific) [].
Appearance: Cream colored crystals or powder [].
Solubility: Information on specific solubility is limited, but due to the presence of the hydroxyl group, it is likely somewhat soluble in polar solvents like water and alcohols.
Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.; H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]; H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms
Irritant
Wikipedia
5-Fluorosalicylaldehyde
Dates
Modify: 2023-08-15
Inquiry Online
* Please note that we will only send quotations to valid professional email addresses.
For inquiries regarding product suitability or assistance with placing orders, please don't hesitate to reach out to our expert technical support team. Alternatively, you can explore our informative guide pages for further assistance.